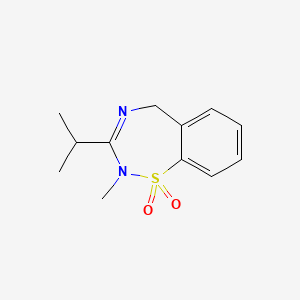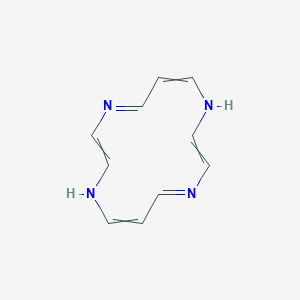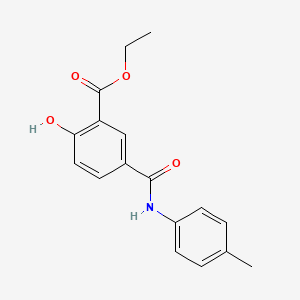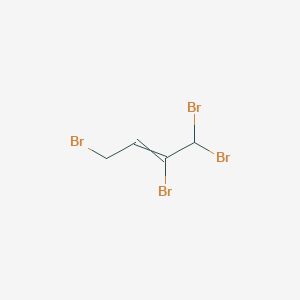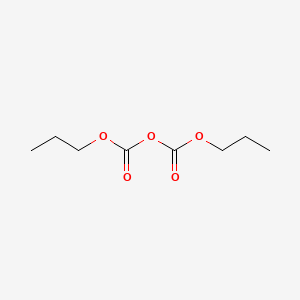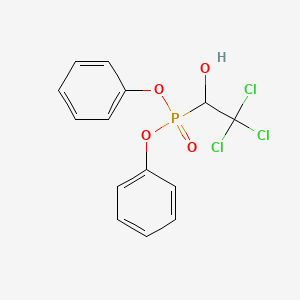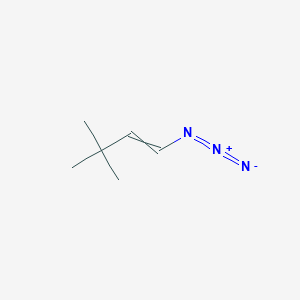
1-Azido-3,3-dimethylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a 3,3-dimethylbut-1-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3,3-dimethylbut-1-ene can be synthesized through the azidation of 3,3-dimethylbut-1-ene. One common method involves the reaction of 3,3-dimethylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions to avoid decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining control over the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Major Products Formed:
Substitution Reactions: Various substituted derivatives
Cycloaddition Reactions: Triazoles
Reduction Reactions: Amines
Scientific Research Applications
1-Azido-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-azido-3,3-dimethylbut-1-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is often catalyzed by copper(I) ions. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds.
Comparison with Similar Compounds
3,3-Dimethylbut-1-ene: Lacks the azide group, making it less reactive in cycloaddition reactions.
1-Azido-2-methylpropane: Another azido compound with a different carbon backbone, leading to different reactivity and applications.
1-Azido-3-methylbutane: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Uniqueness: 1-Azido-3,3-dimethylbut-1-ene is unique due to the presence of both the azide group and the 3,3-dimethylbut-1-ene backbone. This combination imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for various synthetic applications.
Properties
CAS No. |
40168-86-3 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-azido-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3 |
InChI Key |
TVTROXZINCQRLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


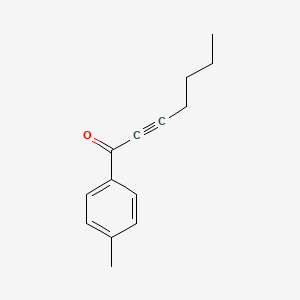

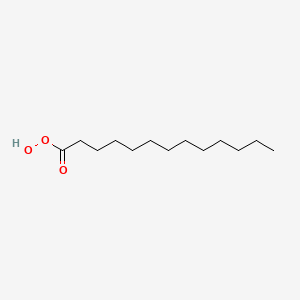
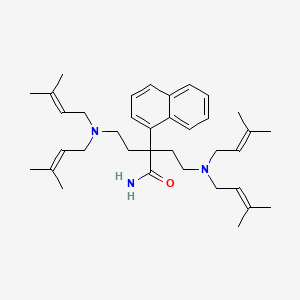
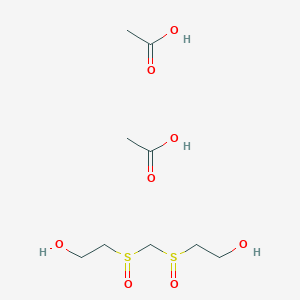
![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
